molecular formula C11H13N5S B3354758 N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide CAS No. 61051-50-1

N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide

Cat. No.: B3354758
CAS No.: 61051-50-1
M. Wt: 247.32 g/mol
InChI Key: LNBNLTRDQFABLX-UHFFFAOYSA-N
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Description

N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide (CAS 61051-50-1) is a chemical compound with the molecular formula C11H13N5S and a molecular weight of 247.32 g/mol . This reagent features a phthalazin-1-yl group linked to a hydrazinecarbothioamide scaffold, which is substituted with an ethyl group. The phthalazine core is a benzo-fused heterocycle recognized as a privileged and versatile scaffold in medicinal chemistry and drug discovery . Compounds based on the phthalazinone structure, a related tautomerizable form, have demonstrated a remarkable ability to interact with diverse biological targets, showing potential in areas such as cancer research, diabetes, and inflammatory diseases . Furthermore, the thiosemicarbazide moiety, which is part of this compound's structure, is a known versatile class of ligands that have been extensively studied for their interesting binding motifs and biological activities . Researchers may find this compound particularly valuable as a building block for the synthesis of novel heterocyclic compounds or as a precursor for developing potential pharmacologically active agents. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-ethyl-3-(phthalazin-1-ylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5S/c1-2-12-11(17)16-15-10-9-6-4-3-5-8(9)7-13-14-10/h3-7H,2H2,1H3,(H,14,15)(H2,12,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBNLTRDQFABLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC1=NN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423345
Record name Hydrazinecarbothioamide, N-ethyl-2-(1-phthalazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61051-50-1
Record name Hydrazinecarbothioamide, N-ethyl-2-(1-phthalazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide typically involves the reaction of phthalazinone derivatives with ethyl hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Anticancer Properties

N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide has been investigated for its potential as an anticancer agent, particularly through its interactions with topoisomerase II (TopoII), an enzyme crucial for DNA replication and cell division.

Case Studies and Research Findings

A notable study by Sakr et al. indicated that a derivative of phthalazine exhibited higher cytotoxicity than doxorubicin against human cancer cell lines, suggesting a promising alternative for cancer treatment . Furthermore, molecular docking studies have provided insights into how these compounds may interact with TopoII at the molecular level, enhancing their potential as targeted therapies .

Antimicrobial Activities

Beyond its anticancer properties, this compound also shows promise as an antimicrobial agent.

Biological Evaluation

Research has indicated that phthalazine derivatives possess significant antibacterial and antifungal activities. For example, compounds derived from phthalazine have been evaluated against various pathogens, showing effectiveness in inhibiting growth and proliferation .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound may exhibit other pharmacological properties:

Anti-inflammatory Effects

Preliminary studies suggest that some phthalazine derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Potential in Drug Development

The structural versatility of this compound positions it as a candidate for further drug development. Its ability to be modified chemically allows for the design of new derivatives with enhanced efficacy and reduced toxicity profiles.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as VEGFR-2, which plays a crucial role in angiogenesis and cancer progression. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., fluoro in 5-fluoroindole derivatives) enhance electrophilicity, improving yields (92%) .
  • Bulky substituents (e.g., acenaphthene) may reduce reaction efficiency (72% yield) due to steric hindrance .

Physicochemical Properties

Melting points and solubility vary with substituent polarity and planarity:

Compound Name Melting Point (°C) Solubility Profile Reference ID
N-Ethyl-2-(5-fluoro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide 243–245 Soluble in DMSO, ethanol
N-Ethyl-2-(camphor-derived bicyclo)hydrazinecarbothioamide (2c) 111.5–112.4 Soluble in CHCl₃
N-Ethyl-2-(2-oxoacenaphthylene)hydrazinecarbothioamide (5e) 195–196 Ethanol-soluble

Key Observations :

  • Polar groups (e.g., oxoindole) increase melting points due to stronger intermolecular interactions .
  • Non-polar substituents (e.g., camphor) lower melting points and enhance lipophilicity .

Key Observations :

  • Electron-deficient aromatic systems (e.g., nitro groups in triazole derivatives) enhance antimicrobial activity .
  • Metal complexes (e.g., V-36) leverage redox activity for anticancer effects .

Crystallographic and Structural Features

Hydrogen bonding and packing patterns are substituent-dependent:

Compound Name Space Group Key Structural Features Reference ID
N-Ethyl-2-(5-fluoro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide Monoclinic Intramolecular O—H⋯N bonds, planar conformation
N-Ethyl-2-(methylphenyl)hydrazinecarbothioamide Pc R₂²(8) hydrogen-bonded dimer
cis-Jasmone-derived analog P2₁/c Hirshfeld analysis shows C–H⋯π interactions

Key Observations :

  • Planar substituents (e.g., indole) favor π-π stacking, enhancing crystal stability .
  • Bulky groups (e.g., tert-butyl in ) disrupt packing, reducing crystallinity .

Biological Activity

N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and data tables.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with phthalic anhydride or similar substrates. The general synthetic pathway can be summarized as follows:

  • Formation of Phthalazine Derivative : The initial step involves the condensation of phthalic anhydride with hydrazine to form a phthalazine core.
  • Carbothioamide Formation : The introduction of the ethyl group and subsequent conversion to the carbothioamide is achieved through nucleophilic substitution reactions.

2. Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated its cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and HepG2 (liver cancer). The compound shows significant inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis .
  • Antimicrobial Properties : Phthalazine derivatives, including this compound, have been reported to exhibit antimicrobial activity against a range of pathogens, making them promising candidates for developing new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • VEGFR2 Inhibition : The compound has been shown to inhibit VEGFR2 with an IC50 value indicating potent activity. This inhibition leads to reduced tumor growth and metastasis by disrupting angiogenesis .
  • Induction of Apoptosis : Treatment with this compound has been associated with increased apoptosis in cancer cells. For instance, in HCT-116 cells, apoptosis was induced significantly, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activity Data

StudyCell LineIC50 (µM)Mechanism
HCT-1160.32VEGFR2 Inhibition, Apoptosis Induction
Staphylococcus aureus-Antimicrobial Activity
HepG20.64Cytotoxicity

Case Study Highlights

  • Cytotoxicity Against Cancer Cells : A study reported that this compound exhibited potent cytotoxicity against HCT-116 cells with an IC50 value lower than that of standard chemotherapeutics like sorafenib .
  • Antimicrobial Efficacy : In antimicrobial assays, derivatives based on phthalazine structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobials .

5.

This compound represents a promising candidate for further research in both anticancer and antimicrobial applications. Its ability to inhibit key pathways involved in cancer progression and its antimicrobial properties highlight its therapeutic potential. Future studies should focus on optimizing its pharmacological profiles and exploring its efficacy in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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